Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride
Description
Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride (CAS: 2306249-56-7) is a bicyclic tertiary amine hydrochloride salt with a rigid molecular framework. It is classified under heterocyclic building blocks and is primarily utilized in pharmaceutical research and industrial applications, such as drug discovery and material science . Key properties include:
Properties
Molecular Formula |
C13H20Cl2N2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H/t11-,12+,13?;; |
InChI Key |
UQMQUZPOTOAGBD-NUSLWUIESA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C2N)CC3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1C2CN(CC1C2N)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the azabicycloheptane core.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Medicinal Chemistry Studies
A study titled "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a Promising Building Block for Medicine" highlights several derivatives (Table 1).
Key Observations :
Commercial Analogues and Salts
- 3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride (CAS: 1486519-87-2): Molecular Formula: C₆H₁₀ClNO Key Difference: Lacks the benzyl group and amine functionality, reducing steric hindrance but limiting bioactivity .
- Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine (Free Base) :
Research and Industrial Relevance
- Pharmaceutical Potential: The bicyclic scaffold is explored in CNS drug development due to its ability to cross the blood-brain barrier .
- Supply Chain Status : Discontinuation by CymitQuimica highlights challenges in sourcing, though Aladdin Scientific and Amadis Chemical maintain availability .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity and purity of Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the bicyclic framework and benzyl substituent. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment. For quantification, mass spectrometry (LC-MS) can validate molecular weight (e.g., [M+H]+ ion). Stability under analytical conditions should be verified via repeated injections over 24 hours .
Q. How should researchers handle and store this compound to ensure stability during experimental workflows?
- Methodology : Store the compound in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. For long-term storage, aliquot into inert solvents (e.g., anhydrous DMSO) under nitrogen atmosphere. Regularly monitor stability via HPLC to detect decomposition products .
Q. What synthetic routes are reported for Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride?
- Methodology : Key steps include (1) bicyclic core construction via [3+2] cycloaddition or ring-closing metathesis, (2) benzyl group introduction via nucleophilic substitution or reductive amination, and (3) dihydrochloride salt formation using HCl gas in anhydrous ethanol. Optimize reaction parameters (e.g., temperature: 0–5°C for acid-sensitive intermediates) to maximize yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different in vitro models?
- Methodology : Perform dose-response assays (e.g., IC₅₀ curves) under standardized conditions (pH 7.4, 37°C) to account for variability in cell permeability or off-target effects. Validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity, CRISPR knockouts for pathway specificity). Cross-reference with structurally analogous compounds to isolate pharmacophore contributions .
Q. What strategies are effective for studying the metabolic stability and pharmacokinetic (PK) properties of this bicyclic amine?
- Methodology : Use liver microsomes (human/rodent) to assess Phase I metabolism. For Phase II, incubate with UDP-glucuronosyltransferase (UGT) isoforms. Monitor metabolites via LC-MS/MS and compare clearance rates. For in vivo PK, administer via intravenous/oral routes in rodent models and collect plasma samples at defined intervals (e.g., 0, 1, 4, 24 h). Apply compartmental modeling to calculate AUC, t₁/₂, and bioavailability .
Q. How can the stereochemical integrity of the exo-configuration be preserved during derivatization or formulation?
- Methodology : Avoid high-temperature or strongly acidic/basic conditions that may induce ring-opening or epimerization. Use chiral chromatography (e.g., CHIRALPAK® columns) to monitor stereopurity post-reaction. For formulations, employ lyophilization or non-aqueous vehicles (e.g., PEG 400) to minimize hydrolysis .
Data Interpretation and Optimization
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity in preclinical studies?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to determine LD₅₀ and NOAEL (no-observed-adverse-effect level). Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare organ-specific histopathology scores. Include positive controls (e.g., cisplatin for nephrotoxicity) to calibrate assay sensitivity .
Q. How can researchers optimize reaction yields for scale-up synthesis without compromising stereochemical purity?
- Methodology : Conduct Design of Experiments (DoE) to evaluate critical parameters (catalyst loading, solvent polarity, reaction time). Use inline FTIR or Raman spectroscopy for real-time monitoring. For purification, employ flash chromatography with gradient elution (hexane/EtOAc → MeOH) or recrystallization in ethanol/water mixtures .
Notes for Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
